Methyl 6-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate
Description
Methyl 6-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate (CAS: 1622217-36-0) is a boronate ester-containing pyridine derivative with the molecular formula C₁₃H₁₇BFNO₄ and a molecular weight of 279.10 g/mol (calculated) . Its structure features a fluorine substituent at the 6-position of the pyridine ring and a pinacol boronate ester at the 5-position. This compound is widely used as a building block in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl and heteroaryl systems in medicinal chemistry and materials science .
Properties
IUPAC Name |
methyl 6-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BFNO4/c1-12(2)13(3,4)20-14(19-12)9-6-8(11(17)18-5)7-16-10(9)15/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBWCUZFVZQECJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201115096 | |
| Record name | 3-Pyridinecarboxylic acid, 6-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201115096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1622217-36-0 | |
| Record name | 3-Pyridinecarboxylic acid, 6-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1622217-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinecarboxylic acid, 6-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201115096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Chemistry: The compound is extensively used in organic synthesis for the construction of complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands. Medicine: The compound is utilized in the development of new drugs, particularly in the field of cancer therapy, due to its ability to form stable bonds with biological targets. Industry: It is employed in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The compound exerts its effects through its ability to form stable covalent bonds with various biological targets. The boronic acid moiety can interact with amino acids, nucleotides, and other biomolecules, leading to the inhibition or activation of specific pathways. The fluorine atom enhances the compound's binding affinity and selectivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridine Ring
The target compound’s reactivity and physicochemical properties are influenced by its substituents. Key comparisons include:
Methyl 6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate
- Substituent : Methoxy (-OCH₃) at the 6-position instead of fluoro (-F).
- Molecular Formula: C₁₄H₂₀BNO₅.
- Impact :
Methyl 6-hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate
- Substituent : Hydroxyl (-OH) at the 6-position.
- Molecular Formula: C₁₃H₁₈BNO₅.
- Impact: The hydroxyl group enhances polarity, improving solubility in polar solvents like water or methanol. Potential for hydrogen bonding, which may influence crystal packing or intermolecular interactions .
Methyl 2,6-dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate
- Substituents : Methoxy groups at 2- and 6-positions.
Boron-Containing Functional Groups
2-(6-Chloro-3-pyridinyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
- Boron Structure : Dioxazaborocane ring instead of dioxaborolane.
Halogen-Substituted Analogues
3-Diethylcarbamoyl-2',4'-difluorobiphenyl-4-yl 2,6-dichloro-5-fluoropyridine-3-carboxylate
- Substituents : Multiple halogens (Cl, F) and a biphenyl system.
- Impact: Increased halogen content enhances intermolecular interactions (e.g., Cl···F, Cl···Cl), influencing crystal packing and solubility . Not a boronate ester, limiting utility in cross-coupling reactions .
Physicochemical and Reactivity Comparisons
Electronic Effects
Biological Activity
Methyl 6-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, exploring various research findings, case studies, and relevant data.
- Molecular Formula : C14H18BFN2O2
- Molecular Weight : 276.11 g/mol
- CAS Number : 864773-67-1
- Structure : The compound features a pyridine ring substituted with a fluorine atom and a dioxaborolane moiety, which is crucial for its biological activity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cell Proliferation Inhibition : Studies have shown that related compounds can inhibit the proliferation of cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) with IC50 values in the low micromolar range. For example, one study reported an IC50 of 0.126 µM for a structurally similar compound against MDA-MB-231 cells .
- Selectivity : The selectivity index for these compounds is notable; they often show significantly lower toxicity towards non-cancerous cells compared to cancerous ones. A study highlighted a nearly 20-fold difference in effectiveness between cancerous and non-cancerous cell lines .
The mechanisms through which these compounds exert their biological effects include:
- Inhibition of Key Enzymes : Many derivatives inhibit matrix metalloproteinases (MMPs), which are involved in tumor metastasis. This inhibition can significantly reduce lung metastasis in animal models .
- Apoptosis Induction : Compounds have been shown to increase levels of caspase enzymes in cancer cells, indicating the induction of apoptosis. For example, treatment with certain derivatives resulted in elevated caspase 9 levels compared to controls .
Pharmacokinetic Profile
The pharmacokinetic properties of this compound have been assessed in various studies:
- Oral Bioavailability : One study reported an oral bioavailability of approximately 31.8% following administration at a dose of 10 mg/kg .
- Clearance Rates : The compound demonstrated a clearance rate of 82.7 mL/h/kg after intravenous administration .
Safety and Toxicity
Safety assessments indicate that related compounds do not exhibit acute toxicity at high doses (up to 2000 mg/kg) in animal models. Furthermore, they have shown no significant inhibition of cytochrome P450 enzymes at concentrations below toxic levels, suggesting a favorable safety profile for further development .
Study on Antiviral Activity
A recent study evaluated the antiviral potential of similar compounds against influenza viruses. The lead compound demonstrated significant viral load reduction and survival benefits in mouse models infected with both Oseltamivir-sensitive and resistant strains .
Clinical Implications
The promising biological activities suggest potential applications in treating various cancers and possibly viral infections. The selectivity towards cancer cells while sparing normal cells enhances the therapeutic window for clinical use.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
